Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a compound that has been the subject of various chemical studies due to its interesting molecular structure and potential applications. The compound features a bicyclic framework with a carboxylate functional group, making it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored through different methods. For instance, a palladium-catalyzed intramolecular allylic alkylation has been used to synthesize diethyl 2-methyl-bicyclo[3.1.1]hept-2-ene-6,6-dicarboxylate from R-(-)-carvone, demonstrating the potential for creating complex bicyclic structures from simpler organic molecules . Additionally, the PRINS reaction of ethyl bicyclo[2.2.1]-hept-5-en-2-carboxylate with formic acid and paraformaldehyde has been shown to yield products through a Wagner-Meerwein type rearrangement and lactonization .
Molecular Structure Analysis
The molecular structure of related bicyclic compounds has been characterized using various techniques. X-ray crystal analysis has been employed to determine the structure of methyl 2α,3α;4α,5α-diepoxy-cis-(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate, revealing the orientation of epoxide groups and the conformation of the six-membered ring .
Chemical Reactions Analysis
Bicyclic compounds similar to methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate have been shown to undergo a variety of chemical reactions. For example, 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates have been isolated and characterized, with the ability to undergo ring opening to yield thiosulfonates or methyl sulfides under certain conditions . Oxy-Cope rearrangements of bicyclo[3.2.0]heptenones have also been studied, leading to the synthesis of compounds with strained bridgehead double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The presence of multiple rings and functional groups can affect their reactivity, solubility, and stability. For instance, the crystal and molecular structures of certain bicyclic compounds have been analyzed to understand their conformation and how it affects their chemical behavior .
Case Studies
Several case studies highlight the biological activity of bicyclic compounds. N-Substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been prepared and screened for microbiological and pharmacological activities, indicating the potential for these compounds in drug development . Additionally, a series of N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides have been synthesized and tested for anticonvulsant activity, with some showing promise in preclinical models .
Scientific Research Applications
Polymerization Processes
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is involved in metal-catalyzed addition polymerization processes. A study by Kang and Sen (2004) demonstrated its role in palladium-catalyzed reactions, where its insertion into a palladium−methyl bond led to products derived from exo face insertion (Kang & Sen, 2004).
Synthesis of Thiosulfonates and Methyl Sulfides
Research by Guideri and Ponticelli (2012) isolated methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate for the first time. Under certain conditions, these compounds undergo ring opening, leading to the formation of thiosulfonates or methyl sulfides (Guideri & Ponticelli, 2012).
Phosphorylation Studies
Sousa et al. (2010) conducted a study on the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems. They examined the structure and proposed a mechanistic scheme for the phosphorylation reaction of these compounds (Sousa et al., 2010).
Optical Applications
Griesser et al. (2009) prepared a functional polymer containing photoreactive arylamide groups based on bicyclo[2.2.1]hept-5-ene-2-carboxylate. This polymer showed significant changes in refractive index upon UV irradiation, making it suitable for optical applications (Griesser et al., 2009).
Enzymatic Kinetic Resolution
Mamaghani (2002) used pig's liver esterase for the enzymatic kinetic resolution of aromatic substituted norbornene mono-esters, including methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. This study highlighted the potential of using enzymes in the stereoselective synthesis of compounds (Mamaghani, 2002).
Corrosion Protective Properties
Mamedov (2004) developed a method for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and studied their protective properties against acid corrosion of steel (Mamedov, 2004).
Safety And Hazards
“Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is harmful if swallowed . It is recommended to prevent generation of vapour or mist, keep away from flames and hot surfaces, take measures to prevent the build-up of electrostatic charge, use explosion-proof equipment, and wash hands and face thoroughly after handling .
properties
IUPAC Name |
methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAZRAQKPTXZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27176-60-9 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27176-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80290508 | |
Record name | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
6203-08-3 | |
Record name | 6203-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-Norbornene-2-carboxylate (endo- and exo- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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